Diflunisalphosphat
Übersicht
Beschreibung
Diflunisal Phosphate is a derivative of diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) primarily used to treat mild to moderate pain, inflammation, osteoarthritis, and rheumatoid arthritis . Diflunisal is a difluorophenyl derivative of salicylic acid, possessing anti-inflammatory, analgesic, and antipyretic properties .
Wissenschaftliche Forschungsanwendungen
Diflunisal has a wide range of scientific research applications, including:
Wirkmechanismus
- Prostaglandins sensitize afferent nerves and potentiate the action of bradykinin, contributing to pain .
- By inhibiting COX, Diflunisal reduces the production of prostaglandins, which play a key role in inflammation and pain .
- Downstream effects include decreased prostaglandin levels, leading to reduced inflammation and pain .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Remember to consult a healthcare professional for personalized advice and dosing recommendations. If you have any further questions, feel free to ask! 😊
Biochemische Analyse
Biochemical Properties
Diflunisal Phosphate is known to inhibit prostaglandin synthesis via the arachidonic acid pathway . This interaction with enzymes and proteins involved in prostaglandin synthesis is key to its biochemical role.
Cellular Effects
Diflunisal Phosphate has a significant impact on cellular function. It influences cell signaling pathways, gene expression, and cellular metabolism through its inhibition of prostaglandin synthesis .
Molecular Mechanism
It is understood that it acts as a prostaglandin synthetase inhibitor . In animals, prostaglandins sensitize afferent nerves and potentiate the action of bradykinin in inducing pain .
Temporal Effects in Laboratory Settings
It is known that Diflunisal Phosphate is a kinetically destabilized protein compared to WT-TTR but its thermodynamic stability is not compromised .
Metabolic Pathways
Diflunisal Phosphate is involved in the arachidonic acid pathway, where it inhibits the synthesis of prostaglandins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diflunisal can be synthesized through several steps starting from fluorinated aniline. One common method involves a five-step synthesis consisting of benzene arylation using a Gomberg-Bachmann-Hey reaction, Friedel-Crafts acylation, Bayer-Villiger oxidation, saponification, and finally carbonation of phenol through a Kolbe-Schmitt reaction .
Industrial Production Methods
Industrial production of diflunisal typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process includes steps such as purification through recrystallization and the use of chromatography techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Diflunisal undergoes various chemical reactions, including:
Oxidation: Diflunisal can be oxidized to form reactive oxygen species (ROS) under certain conditions.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Diflunisal can undergo substitution reactions, particularly involving its hydroxyl and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various diflunisal derivatives, which can be further analyzed for their potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diflunisal include:
Aspirin (Acetylsalicylic Acid): Another salicylic acid derivative with similar anti-inflammatory and analgesic properties.
Ibuprofen: A widely used NSAID with similar therapeutic effects but different chemical structure.
Naproxen: Another NSAID with comparable uses in treating pain and inflammation.
Uniqueness
Diflunisal is unique in its chemical structure, particularly the presence of the difluorophenyl group, which contributes to its specific pharmacological properties . Unlike aspirin, diflunisal does not undergo significant metabolism to salicylic acid, resulting in a longer duration of action and potentially fewer gastrointestinal side effects .
Biologische Aktivität
Diflunisal phosphate, a derivative of diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various conditions, and potential therapeutic applications, supported by recent research findings and case studies.
Diflunisal acts primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory process. By inhibiting these enzymes, diflunisal reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
- COX-1 vs. COX-2 Inhibition : While COX-1 is involved in maintaining gastric mucosa and renal blood flow, COX-2 is induced during inflammation. Diflunisal selectively inhibits COX-2, potentially minimizing gastrointestinal side effects associated with non-selective NSAIDs .
Efficacy in Clinical Applications
Recent studies have highlighted the efficacy of diflunisal phosphate in various clinical scenarios:
- Pain Management : A randomized trial demonstrated that diflunisal was superior to codeine and placebo in managing postoperative pain after the removal of impacted third molars. Patients receiving diflunisal showed significant pain relief on the first postoperative day .
- Anti-inflammatory Effects : Diflunisal has been shown to reduce inflammation effectively in models of arthritis and other inflammatory conditions. Its delivery via nanoparticles has been found to enhance its therapeutic effects while minimizing systemic side effects .
- Cancer Treatment : Diflunisal exhibits anticancer properties by inhibiting COX-2, which is overexpressed in various cancers such as breast and prostate cancer. Studies indicate that diflunisal derivatives can potentiate anticancer activity against specific cancer cell lines .
Case Study 1: Cardiac Amyloidosis
Diflunisal has been recognized for its potential benefits in treating cardiac amyloidosis by stabilizing the transthyretin (TTR) tetramer and preventing amyloid deposition. A nonrandomized study indicated that diflunisal provides a survival benefit comparable to tafamidis, the first approved treatment for transthyretin amyloid cardiomyopathy .
Case Study 2: Staphylococcus aureus Infections
Research has shown that diflunisal can inhibit virulence factors in Staphylococcus aureus, including hemolysis and biofilm formation. In vitro studies demonstrated a reduction in these virulence phenotypes by 42–88%, indicating its potential as an adjunct therapy in bacterial infections .
Table 1: Summary of Biological Activities of Diflunisal Phosphate
Research Findings
Recent research emphasizes the importance of specific chemical moieties within diflunisal phosphate that contribute to its biological activity:
- Structural Determinants : The presence of hydroxyl and carboxylic acid groups on the benzene ring enhances anti-proteolytic efficacy against S. aureus strains .
- Nanoparticle Delivery Systems : Novel delivery systems have been developed to target infected tissues more effectively while reducing systemic side effects associated with traditional NSAID administration .
Eigenschaften
IUPAC Name |
5-(2,4-difluorophenyl)-2-phosphonooxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2O6P/c14-8-2-3-9(11(15)6-8)7-1-4-12(21-22(18,19)20)10(5-7)13(16)17/h1-6H,(H,16,17)(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBINCWMWAIMYCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390766 | |
Record name | 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84958-45-2 | |
Record name | 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diflunisal Phosphate contribute to the sensitivity of EALL assays?
A1: Diflunisal Phosphate itself is not directly involved in the recognition or binding events of the assay. Instead, it serves as a substrate for the enzyme alkaline phosphatase (ALP). When ALP cleaves the phosphate group from Diflunisal Phosphate, it generates Diflunisal. Diflunisal exhibits the crucial ability to form a highly fluorescent ternary complex with Terbium ions (Tb3+) complexed with EDTA [, , ]. This complex emits strong fluorescence, which can be measured using time-resolved fluorometry. The intensity of the fluorescence signal is directly proportional to the amount of Diflunisal, which in turn corresponds to the activity of the ALP. Because each ALP enzyme can cleave multiple Diflunisal Phosphate molecules, this process leads to significant signal amplification, enabling the detection of extremely low analyte concentrations, such as Prostate-Specific Antigen (PSA) [] or Tumor Necrosis Factor-alpha (TNF-alpha) [].
Q2: What are the advantages of using Diflunisal Phosphate and time-resolved fluorometry in these assays?
A2: Combining Diflunisal Phosphate with time-resolved fluorometry in EALL offers several advantages:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.